
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
“(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 913835-83-3. It has a molecular weight of 255.1 and its IUPAC name is 2-(1-pyrrolidinylsulfonyl)phenylboronic acid . It is a solid substance that is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its InChI Code: 1S/C10H14BNO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 . The structure analysis of similar molecules is often performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 479.9±55.0 °C at 760 mmHg, and a flash point of 244.0±31.5 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Catalytic Applications in Organic Synthesis
(Spangler et al., 2015) demonstrate the use of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in catalytic applications, specifically in α-C(sp(3))-H arylation of pyrrolidines, piperidines, azepanes, and N-methylamines with arylboronic acids. This showcases its role in diversifying the functionalization of saturated azacycles and N-methylamines.
Fluorescent Sensing and Luminescence
The study by (Sundararaman et al., 2005) highlights the application of boronic acids in the synthesis of main-chain organoborane polymeric Lewis acids. These acids exhibit fluorescent sensing properties, demonstrating the potential use of this compound in materials science, especially in the creation of sensors that respond to specific chemical changes through luminescence.
Synthesis of Complex Organic Molecules
(Grieb & Ketcha, 1995) conducted a study on the synthesis of complex organic molecules, specifically 2-aryl-1-(phenylsulfonyl)pyrroles, utilizing a process that involves the directed lithiation of 1-(phenylsulfonyl)-pyrrole. This application demonstrates the role of this compound in complex organic syntheses, particularly in the pharmaceutical and fine chemical industries.
Chemosenory Applications
Research by (Zhu et al., 2006) explores the use of boronic acids in chemosensory applications, specifically in molecular recognition and chemosensing. This study indicates the potential for this compound to be used in the design of sensors targeting physiologically important substances.
Drug Delivery and Biomedical Applications
(Stubelius et al., 2019) discuss the use of boronic acids in nanomaterials for drug delivery. While this study does not specifically focus on this compound, it illustrates the broader context in which such compounds can be used for targeted drug delivery, taking advantage of their unique chemical properties.
Safety and Hazards
“(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
properties
IUPAC Name |
(2-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRDSHCJDLWHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657175 | |
| Record name | [2-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-83-3 | |
| Record name | [2-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




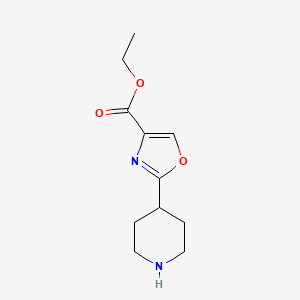
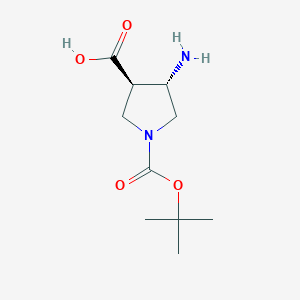
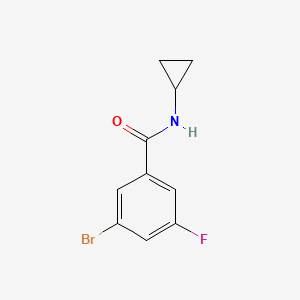

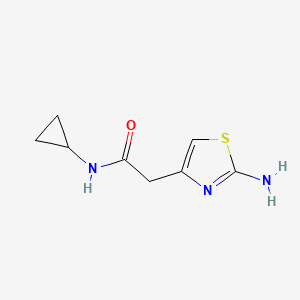
![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)
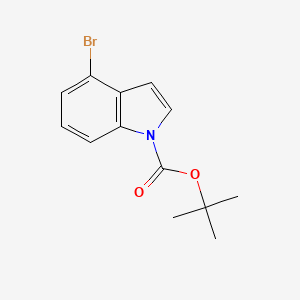
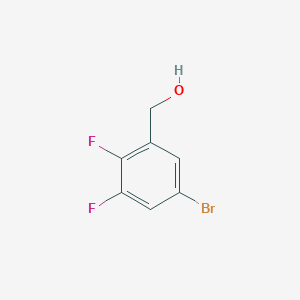
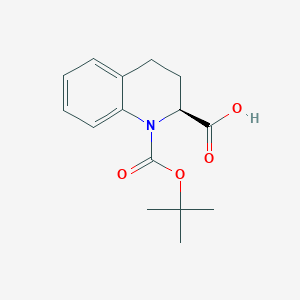
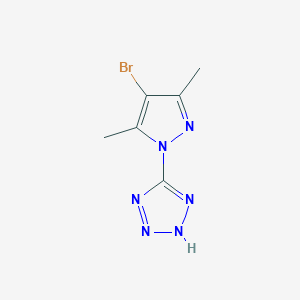
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)

